4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide
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Overview
Description
4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide is a heterocyclic compound that contains a pyrrolo-thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine:
Pyrazolo[3,4-d]thiazoles: Compounds with similar structures and biological activities.
Uniqueness
4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C8H8N2O3S |
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Molecular Weight |
212.23 g/mol |
IUPAC Name |
2,2,4-trioxo-7,8-dihydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile |
InChI |
InChI=1S/C8H8N2O3S/c9-4-7-6-2-1-3-10(6)8(11)5-14(7,12)13/h1-3,5H2 |
InChI Key |
YTUPOMVAISOBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)CC(=O)N2C1)C#N |
Origin of Product |
United States |
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